molecular formula C8H13NO2 B2931362 (5-Tert-butyl-1,3-oxazol-4-yl)methanol CAS No. 930591-55-2

(5-Tert-butyl-1,3-oxazol-4-yl)methanol

Cat. No.: B2931362
CAS No.: 930591-55-2
M. Wt: 155.197
InChI Key: SRCYIGRVJUYRSG-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,3-oxazol-4-yl)methanol is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazole ring, followed by reduction to yield the methanol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(5-Tert-butyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Tert-butyl-1,3-oxazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,3-oxazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

(5-Tert-butyl-1,3-oxazol-4-yl)methanol can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic drug with an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound in various fields.

Properties

IUPAC Name

(5-tert-butyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h5,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCYIGRVJUYRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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